molecular formula C27H15N3O9 B14254389 1,3,5-Tris(3-nitrobenzoyl)benzene CAS No. 326587-75-1

1,3,5-Tris(3-nitrobenzoyl)benzene

Cat. No.: B14254389
CAS No.: 326587-75-1
M. Wt: 525.4 g/mol
InChI Key: SCNXBZPNXPVPOH-UHFFFAOYSA-N
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Description

1,3,5-Tris(3-nitrobenzoyl)benzene is an organic compound characterized by the presence of three nitrobenzoyl groups attached to a central benzene ring. This compound is notable for its symmetrical structure and the presence of nitro groups, which impart unique chemical properties. It is used in various scientific research applications due to its ability to form inclusion complexes and its potential as a building block in supramolecular chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,5-Tris(3-nitrobenzoyl)benzene can be synthesized through the cyclotrimerization of (3-nitrobenzoyl)acetylene. This reaction involves the formation of a trimer from three molecules of the acetylene derivative under specific conditions . The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained in good yield.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

1,3,5-Tris(3-nitrobenzoyl)benzene undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where they are replaced by other substituents.

    Oxidation: The compound can undergo oxidation reactions, although these are less common due to the already oxidized state of the nitro groups.

Common Reagents and Conditions

    Reduction: Common reagents include hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.

    Substitution: Reagents such as sodium methoxide or other nucleophiles can be used under basic conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate can be used, although this is less typical for nitro compounds.

Major Products

    Reduction: The major products are the corresponding amines.

    Substitution: The products depend on the nucleophile used in the reaction.

    Oxidation: Further oxidation products are less common but can include nitroso or other oxidized derivatives.

Scientific Research Applications

1,3,5-Tris(3-nitrobenzoyl)benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3,5-Tris(3-nitrobenzoyl)benzene involves its ability to form hydrogen bonds and other non-covalent interactions. The nitro groups can participate in hydrogen bonding, which is crucial for the formation of inclusion complexes . These interactions can influence the compound’s behavior in various chemical and biological systems.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,5-Tris(3-nitrobenzoyl)benzene is unique due to the specific positioning of the nitro groups, which affects its chemical reactivity and ability to form inclusion complexes. This positioning can lead to different physical and chemical properties compared to its analogs, making it valuable for specific applications in research and industry.

Properties

CAS No.

326587-75-1

Molecular Formula

C27H15N3O9

Molecular Weight

525.4 g/mol

IUPAC Name

[3,5-bis(3-nitrobenzoyl)phenyl]-(3-nitrophenyl)methanone

InChI

InChI=1S/C27H15N3O9/c31-25(16-4-1-7-22(13-16)28(34)35)19-10-20(26(32)17-5-2-8-23(14-17)29(36)37)12-21(11-19)27(33)18-6-3-9-24(15-18)30(38)39/h1-15H

InChI Key

SCNXBZPNXPVPOH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C2=CC(=CC(=C2)C(=O)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)C4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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